N-(butan-2-yl)-3-(2-{[(2-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide N-(butan-2-yl)-3-(2-{[(2-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1242972-55-9
VCID: VC7566843
InChI: InChI=1S/C25H28N6O4/c1-4-17(3)26-21(32)13-14-29-23(34)18-10-6-8-12-20(18)31-24(29)28-30(25(31)35)15-22(33)27-19-11-7-5-9-16(19)2/h5-12,17H,4,13-15H2,1-3H3,(H,26,32)(H,27,33)
SMILES: CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC=C4C
Molecular Formula: C25H28N6O4
Molecular Weight: 476.537

N-(butan-2-yl)-3-(2-{[(2-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide

CAS No.: 1242972-55-9

Cat. No.: VC7566843

Molecular Formula: C25H28N6O4

Molecular Weight: 476.537

* For research use only. Not for human or veterinary use.

N-(butan-2-yl)-3-(2-{[(2-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide - 1242972-55-9

Specification

CAS No. 1242972-55-9
Molecular Formula C25H28N6O4
Molecular Weight 476.537
IUPAC Name N-butan-2-yl-3-[2-[2-(2-methylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Standard InChI InChI=1S/C25H28N6O4/c1-4-17(3)26-21(32)13-14-29-23(34)18-10-6-8-12-20(18)31-24(29)28-30(25(31)35)15-22(33)27-19-11-7-5-9-16(19)2/h5-12,17H,4,13-15H2,1-3H3,(H,26,32)(H,27,33)
SMILES CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC=C4C

Introduction

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is 3-[1-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H- triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide, reflecting its intricate polycyclic architecture. Its molecular formula is C25H28N6O3S, with a molecular weight of 492.6 g/mol.

Core Scaffold and Functional Groups

The molecule features a 1,2,4-triazolo[4,3-a]quinazoline core, a bicyclic system combining a triazole ring fused to a quinazolinone moiety. Key functional modifications include:

  • A propanamide group at position 4 of the triazoloquinazoline, linked to a 2-methylpropyl (isobutyl) chain.

  • A sulfanyl bridge at position 1, connecting the core to a 2-(2-methylphenylcarbamoyl)ethyl substituent.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound likely follows a multi-step strategy common to triazoloquinazoline derivatives:

  • Quinazolinone Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

  • Triazole Annulation: Cyclization with hydrazine derivatives to form the triazole ring.

  • Side-Chain Functionalization:

    • Introduction of the sulfanyl bridge via nucleophilic substitution.

    • Amidation reactions to attach the 2-methylphenylcarbamoyl and propanamide groups.

Key Reaction Conditions

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: Lewis acids (e.g., ZnCl₂) for annulation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Stability and Reactivity

The compound is stable under ambient conditions but may undergo hydrolysis at extreme pH due to the labile amide and sulfanyl bonds. Reactivity hotspots include:

  • The triazole ring, susceptible to electrophilic substitution.

  • The quinazolinone carbonyl, a potential site for nucleophilic attack .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight492.6 g/mol
LogP (Predicted)3.2 ± 0.4Estimated
SolubilityLow aqueous solubility (<0.1 mg/mL)
Melting PointNot reported

Table 1: Key physicochemical properties. LogP estimated using the Crippen method.

Applications and Comparative Analysis

Therapeutic Applications

  • Oncology: Potential as a kinase inhibitor for solid tumors.

  • Infectious Diseases: Broad-spectrum activity against Gram-positive bacteria.

Industrial Relevance

  • Chemical Probes: Used in target validation studies due to its selective kinase binding.

Comparison with Analogues

CompoundKey Structural DifferenceActivity (IC₅₀)
EVT-2541154Chlorophenyl substituent1.8 µM (EGFR)
VC6485906Sulfanyl bridge4.2 µM (COX-2)

Table 2: Comparative activity of triazoloquinazoline derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator